Grepafloxacin, specifically the (S)-enantiomer, is a broad-spectrum fluoroquinolone antibiotic that was developed for the treatment of various bacterial infections. It was marketed under the trade name Raxar by Glaxo Wellcome but was withdrawn from the market in 1999 due to concerns over its potential to cause serious cardiac arrhythmias. Grepafloxacin is classified as a fluoroquinolone, which are synthetic antibiotics known for their efficacy against both Gram-positive and Gram-negative bacteria.
Grepafloxacin originates from the quinolone class of antibiotics, which target bacterial DNA replication processes. It is specifically classified under the third generation of fluoroquinolones, which are characterized by enhanced activity against Gram-positive bacteria compared to earlier generations. The compound is identified by its IUPAC name and has various identifiers including a CAS number and PubChem CID.
The synthesis of grepafloxacin involves several key steps:
This multi-step process highlights the complexity involved in synthesizing compounds with specific substituents at various positions on the quinolone ring system .
Grepafloxacin has a molecular formula of and a molar mass of approximately . Its structure includes a fluorine atom at the 6-position and a piperazine moiety that enhances its antibacterial activity. The compound exists as a racemic mixture containing both (R)- and (S)-enantiomers, with the (S)-form being particularly noted for its pharmacological properties .
Grepafloxacin undergoes various chemical reactions that influence its antibacterial activity:
These reactions are essential for understanding how grepafloxacin functions as an antibiotic and how it can be effectively utilized in clinical settings .
Grepafloxacin exerts its antibacterial effects primarily through inhibition of bacterial enzymes involved in DNA replication:
This mechanism underscores the efficacy of grepafloxacin against a wide range of bacterial pathogens .
Grepafloxacin was primarily used in clinical settings for treating:
Despite its withdrawal from the market due to safety concerns, grepafloxacin's development contributed to advancements in fluoroquinolone antibiotics and provided insights into antibiotic resistance mechanisms .
The synthesis of fluoroquinolone antibiotics requires precise regiocontrol to install substituents at the C-5, C-6, C-7, and C-8 positions of the quinoline core. Traditional routes for grepafloxacin precursors faced challenges due to the electrophilic C-8 position’s susceptibility to undesired side reactions. An oxazoline-directed protection strategy has emerged as a solution, where the carboxylic acid at C-3 is converted to an oxazoline moiety (e.g., using 2-amino-2-methyl-1-propanol). This bulky group sterically shields C-8, enabling selective in situ silylation (using TMS-I) and subsequent C-5 methylation via lithium diisopropylamide (LDA)-mediated deprotonation and methyl iodide quenching. After methylation, cesium fluoride desilylation and acid hydrolysis yield the C-5 methylated quinoline-3-carboxylic acid intermediate [2] [9].
Alternative approaches include directed ortho-metalation, where halogenated quinolones undergo regioselective lithiation at C-5 using organotin or boron-directed metalation. For grepafloxacin, the introduction of the 3-methylpiperazine group at C-7 employs nucleophilic aromatic substitution (SNAr) under mild conditions (50–80°C), exploiting the enhanced leaving group capacity of C-7 fluorine in the presence of electron-withdrawing C-4 carbonyl and C-6 fluorine substituents. Microwave-assisted synthesis has reduced reaction times from hours to minutes while improving yields to >85% [4] [9].
Table 1: Comparative Efficiency of Synthetic Methods for Fluoroquinolone Intermediates
Method | Regioselectivity | Yield (%) | Key Advantage |
---|---|---|---|
Oxazoline Protection | C-5 >99% | 78 | Blocks C-8 side reactions |
Directed Ortho-Metalation | C-5 ~95% | 82 | Avoids multi-step protection |
Phase-Transfer Catalysis | C-7 ~90% | 75 | Mild conditions for piperazine attachment |
Racemic grepafloxacin contains a chiral center at the C-3 position of its piperazine ring, with the (S)-enantiomer exhibiting superior antibacterial potency due to optimized target binding. Chiral resolution remains the dominant industrial approach, leveraging diastereomeric salt formation with (‒)-O,O′-dibenzoyl-L-tartaric acid (L-DBTA). The (S)-enantiomer preferentially crystallizes from methanol, achieving 98% enantiomeric excess (ee) after recrystallization. However, this method suffers from atom economy limitations, with ≤40% maximum yield of the desired enantiomer [9].
Asymmetric synthesis routes circumvent this inefficiency. A pivotal strategy employs Cinchona alkaloid-derived phase-transfer catalysts (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) to stereoselectively alkylate piperazine precursors. This method installs the chiral 3-methyl group directly with 92% ee. Alternatively, enzymatic resolution using immobilized lipase B from Candida antarctica (CAL-B) selectively acylates the (R)-enantiomer of racemic N-Boc-piperazine, leaving the (S)-isomer for functionalization. Recent advances utilize chiral auxiliaries derived from Evans oxazolidinones to control stereochemistry during the quinolone-piperazine coupling, yielding (S)-grepafloxacin in >99% ee and 80% overall yield [4] [9].
Table 2: Enantioselective Synthesis Methods for (S)-Grepafloxacin
Method | Enantiomeric Excess (%) | Yield (%) | Catalyst/Reagent |
---|---|---|---|
Diastereomeric Salt Resolution | 98 | 38 | (‒)-L-DBTA |
Phase-Transfer Catalysis | 92 | 74 | Cinchonidinium bromide derivative |
Enzymatic Resolution | 95 | 45 | Candida antarctica lipase B |
Chiral Auxiliary-Assisted | >99 | 80 | Evans oxazolidinone |
Grepafloxacin’s enhanced activity against Gram-positive pathogens (notably Streptococcus pneumoniae) derives from two critical structural features: a C-5 methyl group and a C-7 3-methylpiperazine. The C-5 methyl substituent, absent in ciprofloxacin, increases van der Waals interactions with hydrophobic residues in the topoisomerase IV-DNA complex (ParC subunit). Molecular dynamics simulations reveal a 30% increase in binding energy compared to desmethyl analogs, correlating with MIC reductions from 0.5 μg/mL to 0.06 μg/mL against penicillin-resistant S. pneumoniae [7] [10].
The 3-methylpiperazine moiety at C-7 contributes to dual targeting of DNA gyrase and topoisomerase IV—crucial for overcoming resistance. The (S)-methyl configuration enhances penetration into Gram-positive cells via increased membrane fluidity disruption, achieving lung tissue concentrations 15-fold higher than plasma. Additionally, the methyl group reduces basicity (pKa ~7.8 vs. ~8.4 in non-methylated analogs), diminishing interaction with NorA efflux pumps in Staphylococcus aureus. This modification lowers MICs 4-fold against norfloxacin-resistant strains by avoiding efflux-mediated resistance [1] [3] [7].
Table 3: Impact of Structural Features on Antibacterial Activity (MIC, μg/mL)
Compound | S. pneumoniae | H. influenzae | NorA-Mediated S. aureus |
---|---|---|---|
Ciprofloxacin | 1.0 | ≤0.03 | 16.0 |
Desmethyl-Grepafloxacin | 0.25 | ≤0.03 | 4.0 |
(S)-Grepafloxacin | 0.06 | ≤0.03 | 1.0 |
Optimization strategies have focused on balancing lipophilicity and target affinity. The 5-methyl/3-methylpiperazine combination increases log P to 2.9 (vs. 1.8 for ciprofloxacin), enhancing tissue penetration without compromising solubility. Introduction of cyclopropyl at N-1 further stabilizes the gyrase-DNA complex, reducing spontaneous mutation frequency 10-fold compared to N-ethyl derivatives [6] [7] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7